4-Oxo-4-(3-pyridyl)-butanamide
Description
Structure
3D Structure
Properties
CAS No. |
61192-49-2 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-oxo-4-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(13)4-3-8(12)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H2,10,13) |
InChI Key |
DJEKVKGYYASXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)N |
physical_description |
Solid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Oxo 4 3 Pyridyl Butanamide
Established Synthetic Routes to 4-Oxo-4-(3-pyridyl)-butanamide (B1219332)
The synthesis of this compound can be achieved through several established chemical pathways, primarily involving precursor-based strategies and subsequent amide bond formation.
Precursor-Based Synthesis Strategies
A common strategy for synthesizing the title compound involves the initial preparation of a key precursor, 4-Oxo-4-(3-pyridyl)-butanoic acid. This carboxylic acid serves as the direct antecedent to the final amide product.
One documented synthesis of this precursor begins with the reaction of 3-Pyridinecarboxaldehyde and methyl acrylate. This process, facilitated by sodium cyanide in N,N-dimethylformamide (DMF), yields methyl 4-oxo-4-(3-pyridyl)-1-butanoate. The subsequent hydrolysis of this methyl ester using sodium hydroxide (B78521) (NaOH) in water affords 4-Oxo-4-(3-pyridyl)-butanoic acid. The acid is then isolated as a crystalline solid after adjusting the pH of the solution.
Amide Coupling Reactions and Their Mechanistic Considerations
With the precursor, 4-Oxo-4-(3-pyridyl)-butanoic acid, in hand, the final step is the formation of the amide bond. This is typically accomplished through a coupling reaction with an appropriate amine. The direct condensation of a carboxylic acid and an amine is generally slow and inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.
A widely used method involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). The mechanism of this reaction involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, which forms the desired amide and a soluble urea (B33335) byproduct.
To improve efficiency and minimize side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) are often included. NHS can react with the O-acylisourea intermediate to form an NHS-activated ester. This semi-stable active ester is less reactive than the O-acylisourea but more stable, reducing the likelihood of side reactions and still readily reacting with the amine to yield the final amide. The synthesis of a derivative, methyl this compound, has been reported using EDAC and NHS in dimethylsulfoxide (DMSO), with N,N-diisopropylethylamine (DIPEA) added as a non-nucleophilic base to neutralize any acid byproducts formed during the reaction.
Biocatalytic and Biomimetic Synthesis Approaches
Beyond traditional organic synthesis, this compound is also known to be formed through biocatalytic pathways. It has been identified as a metabolite of nicotine (B1678760) and its derivatives. nih.gov Specifically, the conversion of norcotinine (B101708) to this compound has been demonstrated in in vitro studies using rat liver microsomes. nih.gov This transformation is mediated by cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases that catalyze the oxidation of a wide variety of substrates. nih.gov This metabolic conversion represents an enzymatic, or biocatalytic, route to the formation of the compound. nih.gov
Biomimetic transamination, which mimics the biological process of converting a carbonyl group to an amine, represents a potential synthetic strategy. researchgate.net This method involves the isomerization of an imine to another via a 1,3-proton shift, effectively transferring an amino group. researchgate.net While not specifically documented for this compound, this approach is a recognized green chemistry method for synthesizing amines and amino acids from keto-compounds. researchgate.net
Synthesis of Analogs and Structural Derivatives
The core structure of this compound can be chemically modified to produce a wide range of analogs. These modifications can be targeted at either the butanamide portion of the molecule or the pyridine (B92270) ring.
Modification of the Butanamide Moiety and Side Chains
The butanamide moiety offers several sites for chemical modification, including the amide nitrogen and the aliphatic chain.
A common strategy for creating analogs is to vary the substituent on the amide nitrogen. This is typically achieved by reacting the precursor, 4-oxo-4-(3-pyridyl)butanoic acid (or its activated form, like an acid chloride), with a diverse range of primary or secondary amines. researchgate.net This approach allows for the introduction of various alkyl, aryl, or heterocyclic groups at the amide position, significantly altering the molecule's properties. For instance, research on analogous butanamide structures has shown the synthesis of derivatives by reacting a butanoic acid chloride with various substituted amines, including pyridylamines and piperazine (B1678402) derivatives. researchgate.netsmolecule.com
The butanamide side chain itself can also be functionalized. The carbon atom alpha to the ketone (C3) and the carbon alpha to the amide (C2) are potential sites for reactions. For example, in related 3-oxobutanamide systems, the active methylene (B1212753) group (C2) can be coupled with diazonium salts to form hydrazones or undergo condensation reactions. researchgate.net
| Modification Strategy | Reactants | Resulting Structure Type | Reference Example |
|---|---|---|---|
| N-Substitution of Amide | 4-(Aryl)-4-oxobutanoic acid chloride + Substituted Amine | N-Substituted butanamide | Synthesis of N-(pyridyl)-4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives. researchgate.net |
| Functionalization of Aliphatic Chain | 3-Oxo-N-(pyridin-2-yl)butanamide + Diazonium Salt | Hydrazone derivative at C2 | Coupling of diazonium salts with 3-oxo-N-pyridylbutanamide. researchgate.net |
| Complex N-Substitution | 4-Oxobutanoic acid + Substituted Piperazine | Piperazinyl-butanamide | Synthesis of 4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide. smolecule.com |
Functionalization and Substitution Patterns on the Pyridine Ring
Altering the substituents on the pyridine ring is another key strategy for generating structural derivatives. This can be achieved either by starting with a pre-functionalized pyridine precursor or by direct modification of the pyridine ring on a more advanced intermediate.
The synthesis of analogs with substituted pyridine rings often employs starting materials where the desired functional groups are already in place. For example, syntheses of related butanamide compounds have utilized chloro-substituted aminopyridines as the amine component in the final amide coupling step. researchgate.net This leads to butanamide products bearing a chlorinated pyridine ring, such as N-(5-Chloro-2-pyridyl) or N-(2,6-Dichloro-3-pyridyl) derivatives. researchgate.net
More complex heterocyclic systems can also be constructed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are powerful tools for adding aryl or alkynyl groups to a halogenated pyridine ring within the molecule. mdpi.com Additionally, various multi-component reactions are known for constructing highly substituted pyridine rings from simpler acyclic precursors, offering a versatile route to diverse analogs. nih.gov
| Modification Strategy | Precursor Type | Resulting Structure | Reference Example |
|---|---|---|---|
| Use of Substituted Precursor | Substituted Aminopyridine | Butanamide with a substituted pyridine ring | Synthesis of N-(5-Chloro-2-pyridyl)-4-(aryl)butanamide. researchgate.net |
| Use of Substituted Precursor | Disubstituted Aminopyridine | Butanamide with a disubstituted pyridine ring | Synthesis of N-(2,6-Dichloro-3-pyridyl)-4-(aryl)butanamide. researchgate.net |
| Ring Construction | Aldehydes, Amines, Activated Methylene Compounds | Highly substituted pyridines | Multi-component synthesis of substituted pyridines. nih.govacs.org |
Chiral Synthesis and Stereoselective Approaches
The stereoselective synthesis of specific enantiomers or diastereomers is crucial in medicinal chemistry. While direct asymmetric synthesis of this compound is not widely detailed, principles from related molecular syntheses provide a framework for potential stereoselective approaches.
Resolution of Racemates: A common strategy for obtaining chirally pure compounds is the resolution of a racemic mixture. For related β-amino compounds, this is often achieved by using chiral resolving agents, such as dibenzoyl-L-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com This method relies on the differential solubility of the diastereomeric salt pairs.
Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for enantioselective synthesis. frontiersin.org Chiral Brønsted acids, bifunctional catalysts, and N-heterocyclic carbenes (NHCs) have been effectively used in creating chiral centers in a variety of molecular structures. frontiersin.org For instance, the enantioselective synthesis of Z-enamides has been achieved through palladium-catalyzed hydroamidation of electron-deficient terminal alkynes. organic-chemistry.org The high stereoselectivity in this case is attributed to the formation of a stable intermediate vinyl-palladium complex, guided by hydrogen bonding, which then leads selectively to the Z-isomer. organic-chemistry.org Such catalytic systems could potentially be adapted to introduce chirality into the butanamide backbone or its precursors.
Substrate-Dependent Synthesis: In some cases, the inherent structure of the reactants can direct the stereochemical outcome of a reaction. Recent studies have shown the substrate-dependent stereoselective synthesis of pyridyl isoindolinones and pyrrolo[3,4-b]pyridin-5-ones. nih.gov In these reactions, the choice of either a pyridinamide precursor or a benzamide (B126) precursor dictates the resulting E/Z selectivity of the final heterocyclic product. nih.gov This highlights how the careful selection of starting materials can be a viable strategy for controlling stereochemistry.
| Approach | Description | Example Application (Related Compounds) | Reference |
| Racemic Resolution | Separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent. | Resolution of racemic β-amino acid derivatives using chiral tartaric acids. | google.com |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer over another. | Pd-catalyzed hydroamidation for stereoselective synthesis of Z-enamides. | organic-chemistry.org |
| Substrate Control | The stereochemistry of the starting material dictates the stereochemistry of the product. | Synthesis of (E)-pyridylisoindoline-1-ones from benzamides and 2-ethynyl pyridine. | nih.gov |
Novel Synthetic Approaches and Methodological Advancements
Modern synthetic chemistry emphasizes efficiency, sustainability, and the development of novel molecular architectures. Advancements in catalytic systems and reaction design, such as tandem sequences, are central to this progress.
Catalytic Transformations and Green Chemistry Principles
Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. mlsu.ac.in This involves principles such as using catalytic reagents over stoichiometric ones, maximizing atom economy, and using safer solvents. mlsu.ac.incore.ac.uk
Catalytic methods are inherently "greener" as they can reduce energy requirements, increase reaction selectivity, and minimize waste. mlsu.ac.in In the synthesis of amide-containing structures, catalytic approaches are prevalent. Palladium-catalyzed reactions, for example, are used for the hydroamidation of alkynes to produce enamides. organic-chemistry.org Similarly, copper-catalyzed cyclizations are employed in the synthesis of fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyridines. mdpi.com
Electrochemical methods represent another green approach, often reducing the need for chemical oxidants or reductants. For example, aminoxyl-mediated electrochemical oxidation is a versatile method for converting primary alcohols and aldehydes into carboxylic acids using mediators like 4-acetamido-TEMPO (ACT) in aqueous solutions, which minimizes waste and enhances safety. osti.gov
Key Green Chemistry Principles in Synthesis
| Principle | Description | Relevance to this compound Synthesis |
|---|---|---|
| Catalysis | Use of catalysts in small amounts is superior to stoichiometric reagents. | Potential synthesis via catalytic amidation, hydrogenation, or oxidation reduces waste. organic-chemistry.orgmlsu.ac.inosti.gov |
| Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. | Tandem and cycloaddition reactions are designed to have high atom economy. dtu.dknih.gov |
| Safer Solvents | Avoid or replace hazardous solvents with innocuous alternatives like water or solvent-free conditions. | Biocatalysis or reactions in aqueous buffers align with this principle. core.ac.ukosti.gov |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. | Microwave-assisted synthesis or efficient catalytic reactions can lower energy input. core.ac.ukmdpi.com |
Tandem Reaction Sequences for Efficient Synthesis
The synthesis of complex heterocyclic systems often benefits from tandem strategies. For instance, palladium-catalyzed tandem reactions have been developed to construct 1,2,4-triazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines and 2-pyridyl triflate. mdpi.com Another approach involves a one-pot tandem reaction mediated by a TEMPO oxoammonium salt to build pyrrolin-4-ones from β-oxoamides and amine hydrochlorides. researchgate.net This specific reaction proceeds through the in-situ formation of an enaminone, followed by oxidative coupling and intramolecular cyclization. researchgate.net Such methodologies could be hypothetically applied to this compound, utilizing its β-oxoamide-like structure to access more complex molecules in an efficient manner.
Chemical Reactivity and Transformation Studies
The chemical behavior of this compound is largely defined by its functional groups: the pyridine ring, the ketone, and the primary amide. These sites allow for a range of chemical transformations, particularly oxidation and cyclization reactions.
Oxidation Reactions and Elucidation of Reaction Mechanisms
This compound is a known metabolite of nicotine, formed through oxidative pathways in biological systems. nih.gov In rat liver microsomes, norcotinine is converted to this compound, which exists in equilibrium with 5'-hydroxynorcotinine. nih.gov This biotransformation highlights the susceptibility of the precursor's pyrrolidine (B122466) ring to oxidative cleavage.
In laboratory settings, the oxidation of related compounds provides insight into potential reactions. For example, the structurally similar compound 4-oxo-4-(3-pyridyl)butanal can be oxidized to form 4-oxo-4-(3-pyridyl)butyric acid. ebi.ac.uk This transformation converts the terminal aldehyde group to a carboxylic acid.
Modern electrochemical methods offer controlled oxidation conditions. Aminoxyl-mediated electrolysis, using catalysts like ACT, is effective for oxidizing primary alcohols and aldehydes to carboxylic acids. osti.gov The mechanism under basic conditions involves the formation of an alcohol-oxoammonium adduct, followed by an intramolecular hydrogen transfer. The resulting hydroxylamine (B1172632) is then electrochemically re-oxidized to the active oxoammonium species to complete the catalytic cycle. osti.gov This process could be applied to precursors of this compound to install the ketone functionality.
Cyclization Reactions and Formation of Fused Heterocyclic Systems
The 1,3-dicarbonyl-like nature of the 4-oxo-butanamide moiety makes it an excellent building block for synthesizing heterocyclic compounds. nih.gov Its structure is amenable to cyclization reactions with various reagents to form diverse and complex fused ring systems. sioc-journal.cn
Studies on analogous 4-oxo-2-butenamide templates demonstrate the potential for a wide range of transformations. nih.gov These include 1,4-cyclization reactions with binucleophiles to generate important heterocyclic cores:
Pyrazoles: Reaction with hydrazine (B178648) monohydrate. nih.gov
Isoxazoles: Reaction with hydroxylamine.
Pyrimidines: Reaction with amidines. nih.gov
Furthermore, the compound can serve as a precursor for fused pyridine derivatives. The reaction of related oxo-butanamides with reagents like ethyl acetoacetate (B1235776) can lead to the formation of pyridone structures. mdpi.com Tandem reactions provide an efficient route to fused systems; for example, a microwave-mediated, catalyst-free reaction between enaminonitriles and benzohydrazides yields 1,2,4-triazolo[1,5-a]pyridines through a sequence of transamidation, nucleophilic addition, and condensation. mdpi.com These examples underscore the utility of the this compound scaffold in constructing a variety of fused heterocyclic systems. google.comnih.gov
Examples of Heterocyclic Systems from Oxo-Butanamide Analogs
| Heterocyclic System | Reagent(s) | Reaction Type | Reference |
|---|---|---|---|
| Pyrazole | Hydrazine | 1,4-Cyclization | nih.gov |
| Pyrimidine | Amidines (e.g., Guanidine) | 1,4-Cyclization | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyridine | Benzohydrazide | Tandem Cyclization | mdpi.com |
| Pyrido[1,2-c]pyrimidine | Various (multi-step synthesis) | Cyclization | researchgate.net |
Hydrolytic Stability and Reactivity of Amide Linkages
The amide bond in this compound is a critical functional group that influences its chemical behavior and metabolic fate. The stability of this linkage to hydrolysis and its reactivity towards various reagents are key determinants of its persistence and potential for further chemical transformations.
Hydrolytic Stability
The hydrolysis of the amide bond in this compound results in the formation of 4-oxo-4-(3-pyridyl)butanoic acid and ammonia. This reaction is generally slow under neutral physiological conditions but can be catalyzed by the presence of acids or bases. smolecule.comvulcanchem.com The susceptibility of the amide linkage to hydrolysis is a common characteristic of amides. smolecule.com
The rate of hydrolysis is significantly dependent on pH. researchgate.net In acidic or basic conditions, the rate of hydrolysis increases. smolecule.comresearchgate.net This is a general characteristic of amide hydrolysis, where the reaction can be promoted by either specific acid or specific base catalysis. researchgate.net
While specific kinetic data for the hydrolysis of this compound under varying pH and temperature conditions are not extensively detailed in the available literature, general principles of amide chemistry suggest that the rate of hydrolysis will increase with both temperature and deviations from neutral pH. The presence of the pyridine ring may also influence the electronic properties of the carbonyl group in the amide, potentially affecting its susceptibility to nucleophilic attack by water or hydroxide ions.
It is important to note that this compound is a known metabolite of nicotine. nih.gov In biological systems, the conversion of norcotinine to this compound has been observed in rat liver microsomes. nih.gov Furthermore, this compound can be metabolized to 4-oxo-4-(3-pyridyl)butanoic acid, although the direct hydrolytic pathway in humans remains hypothetical. nih.gov This metabolic conversion suggests that while the amide bond possesses a degree of stability, it is ultimately cleavable, leading to the corresponding carboxylic acid.
Reactivity of the Amide Linkage
Beyond hydrolysis, the amide linkage of this compound can participate in other chemical reactions. The nitrogen and carbonyl groups of the amide present sites for various chemical modifications.
The reactivity of the amide bond is central to the chemical behavior of the molecule. While resistant to hydrolysis under physiological pH, it can be cleaved under more stringent acidic or basic conditions. vulcanchem.com This reactivity allows for the transformation of the amide into other functional groups, providing a route for the synthesis of derivatives.
The table below summarizes the expected hydrolytic behavior of this compound under different conditions, based on general principles of amide chemistry.
Compound Reference Table
Metabolic and Biochemical Transformations of 4 Oxo 4 3 Pyridyl Butanamide
Biotransformation Pathways in In Vitro Systems
In vitro studies, primarily using liver microsomal preparations, have been instrumental in elucidating the primary metabolic pathways involving 4-oxo-4-(3-pyridyl)-butanamide (B1219332). These systems allow for the investigation of specific enzymatic reactions in a controlled environment.
Research utilizing rat liver microsomes has demonstrated that norcotinine (B101708) undergoes oxidative metabolism to form this compound. nih.govresearchgate.net This conversion is a significant step in the breakdown of norcotinine. researchgate.nethmdb.ca Once formed, this compound is subject to further metabolism. Evidence from in vitro systems indicates that it can be converted into 4-oxo-4-(3-pyridyl)butanoic acid. researchgate.net This transformation suggests the involvement of an enzymatic hydrolysis pathway that cleaves the amide bond.
Table 1: In Vitro Metabolic Reactions of this compound
| Substrate | Product | Biological System | Pathway Type |
|---|---|---|---|
| Norcotinine | This compound | Rat liver microsomes | Oxidation |
| This compound | 4-oxo-4-(3-pyridyl)butanoic acid | Rat liver microsomes | Hydrolysis |
A notable characteristic of this compound is its existence in a tautomeric equilibrium with its hydroxylated form, 5'-hydroxynorcotinine, which is also known as allohydroxydemethylcotinine. nih.govresearchgate.net This equilibrium means the two compounds can interconvert. The presence of this compound in smokers' urine has been confirmed through liquid chromatography-tandem mass spectrometry, where it is often detected along with its hydroxylated counterpart. researchgate.net Further reactions involving this equilibrium include the dehydration of 5'-hydroxynorcotinine, which can form norcotinine-Δ2'(3')-enamine. researchgate.net
Enzymatic Hydrolysis and Oxidative Pathways
Role in Xenobiotic Metabolism (e.g., Nicotine (B1678760) Catabolism)
This compound is recognized as a metabolite within the broader context of nicotine catabolism. nih.gov Its presence in biological samples from smokers, though in small amounts, confirms its role in the human metabolic pathway for nicotine. nih.govresearchgate.net
The primary route for the formation of this compound is through the metabolism of norcotinine. nih.govresearchgate.net Norcotinine itself is a metabolite that can be formed via two different pathways: the oxidative metabolism of nornicotine (B190312) or the demethylation of cotinine (B1669453). researchgate.net The subsequent conversion of norcotinine to this compound has been clearly established in studies with rat liver microsomes. nih.govresearchgate.net This pathway is also suggested to occur in humans, accounting for the detection of the compound in the urine of individuals who smoke. nih.gov
Table 2: Metabolic Pathway Leading to this compound
| Precursor Metabolite | Intermediate Metabolite | Product | Context |
|---|---|---|---|
| Nicotine | Cotinine / Nornicotine | Norcotinine | Major pathways of nicotine metabolism |
| Norcotinine | - | This compound | Demonstrated in rat liver microsomes |
Following its formation, this compound is further processed into acidic metabolites. The primary subsequent product is 4-oxo-4-(3-pyridyl)butanoate, also referred to as 4-oxo-4-(3-pyridyl)butanoic acid or keto acid. nih.govresearchgate.netnih.gov While the conversion of this compound to 4-oxo-4-(3-pyridyl)butanoate is established, its subsequent metabolism to 3-pyridylacetate (B8606304) is considered a hypothetical step in humans. nih.gov However, the detection of 3-pyridylacetate in human urine following the oral administration of cotinine lends support to the existence of this extended metabolic route. nih.gov
Formation from Nicotine Alkaloids and Their Metabolites (e.g., Norcotinine)
Enzymology of Biotransformation Processes
The enzymatic processes governing the metabolism of this compound involve several key enzyme families. The formation of its direct precursor, norcotinine, from cotinine can be catalyzed by the human cytochrome P450 enzyme CYP2A6. researchgate.net
The biotransformation of norcotinine into this compound has been observed in in vitro studies using liver microsomes. nih.govresearchgate.net These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, strongly suggesting that a CYP enzyme is responsible for this oxidative step, although the specific isoform has not been definitively identified. The broader metabolism of nicotine and its derivatives heavily involves CYP enzymes, particularly CYP2A6. researchgate.netresearchgate.net
While the enzyme responsible for the hydrolysis of this compound to 4-oxo-4-(3-pyridyl)butanoate is not explicitly named, the reaction is a critical step in its catabolism. researchgate.net For downstream reactions, it has been suggested that carbonyl reductase activity is involved in the conversion of the resulting keto acid (4-oxo-4-(3-pyridyl)butanoate) to its corresponding hydroxy acid. nih.gov
An article focusing solely on the metabolic and biochemical transformations of this compound cannot be generated at this time. A comprehensive review of publicly available scientific literature reveals insufficient data to produce a thorough and informative article that adheres to the requested outline and quality standards.
The existing research primarily identifies this compound as a metabolite of nicotine and norcotinine. nih.govnih.gov While its presence in the urine of smokers suggests its formation in human metabolism, the specific enzymatic pathways and kinetic details of its biochemical transformations are not well-documented. nih.gov
The available information touches upon the following points:
Formation: this compound can be formed from the metabolism of norcotinine, a process demonstrated in rat liver microsomes. nih.gov It is also suggested to be in equilibrium with 5'-hydroxynorcotinine. nih.govresearchgate.net Another pathway involves the 2'-hydroxylation of nicotine, catalyzed by Cytochrome P450 2A6, which leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone, a precursor that can be further metabolized to 4-oxo-4-(3-pyridyl)butanoic acid. nih.gov However, the direct enzymatic conversion to this compound is not explicitly detailed.
Hypothetical Pathways: The conversion of this compound to 4-oxo-4-(3-pyridyl)butanoate is considered a hypothetical reaction in humans. nih.gov
Enzymes: Cytochrome P450 2A6 is mentioned in the context of nicotine metabolism leading to precursors of this compound, but its direct role in the metabolism of this compound is not specified. researchgate.netnih.gov
Crucially, there is a lack of detailed research findings, including specific data tables on enzyme kinetics (such as Km and Vmax values) for the enzymatic reactions involving this compound. Without this fundamental data, the sections on the identification and characterization of involved enzymes and the kinetic analysis of enzymatic reactions cannot be adequately addressed.
Therefore, due to the limited scope of current research available in the public domain, it is not possible to generate a scientifically accurate and detailed article as per the user's request. Further research is required to elucidate the specific metabolic and biochemical transformations of this compound.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
While specific experimental ¹H NMR data for 4-Oxo-4-(3-pyridyl)-butanamide (B1219332) is not widely available in the cited literature, predicted spectra provide valuable insights into the expected chemical shifts and multiplicities of the protons. The Human Metabolome Database (HMDB) offers a predicted ¹H NMR spectrum, which can be used as a reference for experimental verification. vulcanchem.com
For structurally similar compounds, such as N-substituted 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives, the methylene (B1212753) protons of the butanamide chain typically appear as multiplets in the range of δ 2.2-2.8 ppm. researchgate.net Specifically, the protons adjacent to the carbonyl group (-CH₂-C=O) are expected to be downfield compared to the other methylene group. The protons of the pyridine (B92270) ring would be observed in the aromatic region, typically between δ 7.0 and 9.0 ppm. The amide protons (-NH₂) would likely appear as a broad singlet.
Conformational analysis, often supported by techniques like Nuclear Overhauser Effect (NOE) spectroscopy, would be necessary to determine the preferred three-dimensional arrangement of the molecule in solution. However, such specific studies on this compound are not readily found in the surveyed literature.
Similar to the proton NMR, experimental ¹³C NMR data for this compound is scarce. However, the Bovine Metabolome Database (BMDB) provides a predicted ¹³C NMR spectrum. bovinedb.ca Based on this and data from analogous structures, the carbonyl carbons of the ketone and amide functional groups are expected to resonate at the most downfield shifts, typically in the range of δ 170-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), while the methylene carbons of the butanamide chain would be found at higher field strengths.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the unambiguous assignment of all proton and carbon signals. These techniques reveal proton-proton and proton-carbon correlations, which are essential for confirming the connectivity of the molecular structure. While these methods are standard for the characterization of new compounds, specific 2D NMR data for this compound have not been reported in the reviewed literature.
Proton (1H) NMR Spectral Assignment and Conformational Analysis
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) spectroscopy is a key technique for identifying characteristic vibrational modes of functional groups. For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the amide. In related butanamide derivatives, the amide C=O stretching vibration is typically observed around 1670 cm⁻¹, while the N-H stretching of the primary amide would appear as one or two bands in the region of 3200-3400 cm⁻¹. researchgate.net The stretching vibrations of the C-H bonds in the aromatic pyridine ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available, the technique would be particularly useful for observing the symmetric vibrations of the molecule and the vibrations of the pyridine ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. Predicted HRMS data for this compound is available. PubChemLite predicts a monoisotopic mass of 178.07423 Da for the neutral molecule, corresponding to the molecular formula C₉H₁₀N₂O₂. uni.lu The predicted GC-MS spectrum from the Human Metabolome Database also supports this molecular weight. hmdb.ca Experimental HRMS would be required to definitively confirm the elemental composition of the synthesized compound.
High-Resolution Mass Spectrometry for Precise Mass Determination
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption and emission spectroscopy provide insights into the electronic transitions within a molecule. This compound is classified as an aryl alkyl ketone, a class of compounds known for characteristic ultraviolet-visible (UV-Vis) absorption. ebi.ac.ukhmdb.canih.gov
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the pyridyl aromatic system and the ketone carbonyl group. Two main types of transitions are anticipated:
π → π* transitions: These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. These are expected to occur at shorter wavelengths.
n → π* transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition occurs at longer wavelengths compared to the π → π* transitions.
While specific experimental data for this compound is not available in the searched literature, the expected absorption bands can be summarized based on general principles for this compound class.
Table 2: Expected UV-Vis Absorption Bands for this compound
| Electronic Transition | Chromophore | Expected Wavelength Range | Intensity |
|---|---|---|---|
| π → π* | Pyridine Ring | Shorter Wavelengths | High |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For many aromatic ketones, fluorescence is often weak or non-existent. This is because the excited singlet state formed after an n → π* transition can efficiently undergo intersystem crossing to a triplet state. The triplet state may then lose its energy via non-radiative decay or through phosphorescence. Therefore, without specific experimental data, it is presumed that this compound would exhibit weak fluorescence.
Other Spectroscopic Methods (e.g., Electron Spin Resonance, ESR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. nih.gov
In its ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Consequently, the pure compound is ESR-inactive and would not produce a signal in an ESR spectrometer.
For this compound to be studied by ESR, it would first need to be converted into a paramagnetic species. This could potentially be achieved through:
Irradiation: Using UV light or other high-energy sources to induce homolytic bond cleavage, creating a radical.
Chemical Reaction: Reaction with a radical initiator or an oxidizing/reducing agent that results in a stable radical ion.
An illustrative example of how a similar type of molecule can be used in ESR studies involves the non-paramagnetic molecule 4-oxo-TEMP, which reacts with singlet oxygen to form the paramagnetic species 4-Oxo-TEMPO, allowing for the indirect detection of the singlet oxygen by ESR. fz-juelich.de This highlights the principle that while this compound is not directly observable by ESR, it could potentially serve as a precursor to an ESR-active species under specific conditions.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-oxo-4-(3-pyridyl)butanoic acid |
| Ammonia |
| 4-oxo-TEMP |
| 4-Oxo-TEMPO |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic structure and intrinsic properties of a molecule. researchgate.net
The first step in a computational study involves determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), a theoretical geometry of 4-Oxo-4-(3-pyridyl)-butanamide (B1219332) would be calculated. irjweb.com This process minimizes the energy of the molecule to find its equilibrium structure. The resulting data would include precise bond lengths, bond angles, and dihedral angles.
The electronic structure describes the distribution of electrons within the molecule. Calculations would reveal the electron density distribution, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's polarity and how it interacts with other molecules. Public databases confirm the basic structural formula C₉H₁₀N₂O₂ and its classification as an aromatic ketone. nih.govebi.ac.uk
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general principles of computational chemistry, as specific research data for this compound is unavailable.
| Parameter | Predicted Value | Description |
|---|---|---|
| C=O (Ketone) Bond Length | ~1.22 Å | Typical double bond length for a ketone. |
| C-N (Amide) Bond Length | ~1.34 Å | Partial double bond character due to resonance. |
| Pyridine (B92270) Ring C-C Bond Lengths | ~1.39 Å | Aromatic bond character. |
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for predicting chemical reactivity. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. irjweb.com For this compound, the analysis would likely show the HOMO localized on the electron-rich pyridine ring and the LUMO associated with the carbonyl groups.
Table 2: Predicted Frontier Orbital Properties for this compound (Illustrative) This table is for illustrative purposes, as specific research data for this compound is unavailable.
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Relates to ionization potential; electron-donating ability. |
| LUMO Energy | ~ -1.0 eV | Relates to electron affinity; electron-accepting ability. |
This compound is a metabolite formed from nicotine (B1678760). nih.gov A related compound, 4-oxo-4-(3-pyridyl)butanoic acid, is formed via the metabolic activation of tobacco-specific carcinogens like NNK and NNN by cytochrome P450 enzymes. nih.govebi.ac.uk Computational modeling can elucidate the mechanisms of such biochemical transformations.
By modeling the reaction pathway, researchers can calculate the energy changes that occur as reactants are converted into products. This involves identifying and calculating the energies of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For instance, studying the enzymatic reduction of the ketone in this compound to form its corresponding alcohol would involve modeling the substrate's interaction within the enzyme's active site and calculating the energy barrier for the hydride transfer step. Studies on similar amide dealkylation reactions indicate that these processes often proceed through the formation of a carbon-centered radical intermediate. open.ac.uk
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Molecular Dynamics Simulations
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mpg.de This provides a view of the molecule's dynamic behavior, conformational changes, and interactions with its environment. mdpi.com
This compound has several rotatable bonds, allowing it to adopt numerous different shapes, or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable and frequently occurring conformations. An MD simulation would track the atomic positions over nanoseconds or even microseconds, revealing how the butanamide side chain flexes and rotates relative to the rigid pyridine ring. This conformational landscape is critical for understanding how the molecule might fit into an enzyme's active site.
The behavior of a molecule is significantly influenced by its solvent environment. MD simulations are ideal for studying these effects. By placing the this compound molecule in a simulation box filled with water molecules, one can observe the formation and dynamics of hydrogen bonds between the amide and ketone groups of the solute and the surrounding water. The pyridine nitrogen also acts as a hydrogen bond acceptor. Analyzing the radial distribution function from the simulation provides quantitative data on the structure of the solvation shell. These simulations would quantify the strength and lifetime of intermolecular interactions, which are crucial for the molecule's solubility and transport in a biological system.
Conformational Flexibility and Dynamic Behavior
In Silico Prediction of Chemical Reactivity and Selectivity
Computational, or in silico, methods provide powerful tools for predicting the chemical behavior of molecules, offering insights into their reactivity and potential metabolic fate without the need for extensive laboratory experiments. These theoretical investigations are crucial in fields like drug discovery and toxicology for the early assessment of molecular properties. For this compound, computational analyses such as Electrostatic Potential Surface (ESP) analysis and the prediction of metabolic hotspots can elucidate its chemical characteristics and how it might be processed biologically.
Electrostatic Potential Surface Analysis
Electrostatic Potential Surface (ESP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The ESP map reveals regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), which are critical for predicting how a molecule will interact with other chemical species, including biological receptors and enzymes. semanticscholar.org The negative regions, typically colored red or yellow, are prone to electrophilic attack and act as hydrogen bond acceptors, while the positive regions, colored blue, are susceptible to nucleophilic attack and act as hydrogen bond donors. researchgate.net
For this compound, an ESP analysis would highlight specific sites that govern its intermolecular interactions. The most prominent electron-rich areas are expected around the oxygen atoms of the carbonyl and amide groups, as well as the nitrogen atom of the pyridine ring, due to the high electronegativity of these atoms. These sites represent the most likely points for forming hydrogen bonds as an acceptor. Conversely, the most electron-poor region would be centered on the hydrogen atoms of the amide (-NH2) group, making this site a primary hydrogen bond donor.
The table below summarizes the predicted electrostatic potential characteristics of the key functional groups in this compound.
Table 1: Predicted Electrostatic Potential Features of this compound
| Molecular Region/Functional Group | Atom(s) of Interest | Predicted Electrostatic Potential | Predicted Role in Interactions |
|---|---|---|---|
| Pyridine Ring | Nitrogen (N) | Negative (Electron-rich) | Hydrogen bond acceptor; site for electrophilic attack |
| Ketone Group | Oxygen (O) | Strongly Negative (Electron-rich) | Hydrogen bond acceptor; site for electrophilic attack |
| Amide Group | Oxygen (O) | Strongly Negative (Electron-rich) | Hydrogen bond acceptor; site for electrophilic attack |
Prediction of Potential Metabolic Hotspots
In silico prediction of metabolic hotspots is a critical step in evaluating xenobiotics, as it identifies the specific atomic sites within a molecule that are most likely to undergo metabolic transformation. This process is primarily mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily. wikipedia.org These enzymes often catalyze oxidative reactions, such as hydroxylation, to increase the hydrophilicity of a compound and facilitate its excretion. wikipedia.org
This compound is a known metabolite of nicotine. nih.gov Its own metabolic fate is of interest to understand the full metabolic cascade of tobacco alkaloids. Studies on related compounds show that metabolism often involves CYP enzymes, such as CYP2A6, which catalyze hydroxylation reactions. nih.gov For this compound, existing metabolic pathways point to two primary hotspots where biotransformation occurs. nih.gov
The first potential hotspot is the amide group. Hydrolysis of the amide (C-N bond cleavage) leads to the formation of 4-oxo-4-(pyridin-3-yl)butanoic acid. nih.govebi.ac.uk This transformation is a common metabolic route for amide-containing compounds.
The second major hotspot is the ketone carbonyl group. This site can undergo reduction, a common metabolic reaction for ketones, to form the corresponding secondary alcohol, 4-hydroxy-4-(3-pyridyl)butanoate. nih.gov In humans, this pathway is significant, with the vast majority of the formed keto acid being converted to the hydroxy acid. nih.gov
The table below details the likely metabolic hotspots on the this compound molecule based on known metabolic pathways.
Table 2: Predicted Metabolic Hotspots and Transformations for this compound
| Metabolic Hotspot (Functional Group) | Type of Metabolic Reaction | Resulting Metabolite |
|---|---|---|
| Amide | Hydrolysis | 4-oxo-4-(pyridin-3-yl)butanoic acid |
Structure Activity Relationship Sar and Molecular Recognition Studies
Correlating Structural Motifs with Biochemical Interaction Profiles
The interaction of a ligand with a biological target is dictated by its three-dimensional shape, charge distribution, and the nature of its functional groups. wikipedia.org The biochemical profile of 4-Oxo-4-(3-pyridyl)-butanamide (B1219332) is determined by the interplay between its aromatic pyridyl head and its flexible butanamide tail.
The pyridine (B92270) ring is a key feature, and its modification can significantly alter binding affinity and reactivity. The nitrogen atom in the ring lowers the electron density compared to benzene, making it more susceptible to nucleophilic substitution, typically at the 2- or 4-positions, while electrophilic substitutions are less favorable and tend to occur at the 3-position. wikipedia.org
The position of the nitrogen atom itself is critical. In studies on metalloenzymes, the replacement of a 2-pyridinyl group with a 3-pyridinyl or 4-pyridinyl moiety led to a drastic loss of inhibitory potency, as the 2-pyridinyl nitrogen was essential for chelating a catalytic metal ion in the enzyme's active site. nih.gov This highlights that the 3-pyridyl structure of this compound may be less suited for targets requiring direct metal chelation via the ring nitrogen.
The addition of substituents to the pyridine ring further modulates its properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can strengthen or weaken molecular interactions. researchgate.net For instance, in a series of PPARγ modulators, introducing electron-donating methoxy (B1213986) groups to the pyridine ring improved potency, whereas chloro groups did not yield potent compounds. nih.gov Similarly, studies on TGF-βR1 kinase inhibitors showed that 3-fluoro and 5-fluoro substitutions on a pyridine ring maintained potency, while a 4-fluoro substitution was detrimental to activity. mdpi.com Bulkier substituents on the pyridine ring have also been shown to enhance selectivity for the target enzyme. mdpi.com
Table 1: Impact of Pyridine Ring Modifications on Biological Activity (Based on Analog Studies)
| Modification Type | Substituent/Change | Position(s) | Observed Effect on Activity/Binding | Source(s) |
| Positional Isomerism | 3-pyridinyl or 4-pyridinyl (vs. 2-pyridinyl) | - | Abolished metal chelation; loss of potency. | nih.gov |
| Electronic Effects | Methoxy (electron-donating) | 4- or 5- | Improved in vitro potency. | nih.gov |
| Electronic Effects | Chloro (electron-withdrawing) | Various | Did not produce potent compounds. | nih.gov |
| Electronic Effects | Fluoro | 3- or 5- | Maintained comparable potency. | mdpi.com |
| Electronic Effects | Fluoro | 4- | Decreased inhibitory activity. | mdpi.com |
The butanamide chain is not merely a linker but an active participant in molecular recognition. SAR studies on analogous compounds have demonstrated that both the carboxamide group and the C4 aliphatic chain are essential for pharmacological activity. researchgate.net This chain contributes to binding through several mechanisms:
Hydrogen Bonding: The primary amide and the ketone carbonyl are both capable of acting as hydrogen bond acceptors, while the amide N-H can act as a donor, allowing for specific interactions within a binding pocket.
Van der Waals Interactions: The aliphatic portion of the chain can engage in significant van der Waals contacts with hydrophobic residues in an enzyme's substrate channel, enhancing binding strength. nih.gov
Conformational Flexibility: The chain's flexibility allows the molecule to adopt an optimal conformation (a bioactive conformation) to fit the binding site. researchgate.net
Modifications to this chain can be used to fine-tune a compound's properties. For example, the 4-oxo-2-butenamide scaffold, a close analog, has been used as a template for diversification, where the chain undergoes cyclization reactions to generate entirely new heterocyclic cores like pyrazoles and pyrimidines. acs.org This demonstrates the chain's utility as a versatile anchor for creating chemical libraries with scaffold diversity. acs.org
Table 2: Butanamide Chain Modification Strategies and Their Influence (Based on Analog Studies)
| Modification Strategy | Resulting Structure | Purpose/Outcome | Source(s) |
| Chain Reduction | 4-hydroxy-butanamide | Alters H-bonding and polarity. | acs.org |
| 1,4-Cyclization | Pyrazoles, Isoxazoles, Pyrimidines | Creates novel, drug-like scaffolds from the butanamide template. | acs.org |
| Side Chain Introduction | α- or 4-position substitutions | Can improve potency and introduce new interaction points. | researchgate.net |
Impact of Pyridine Ring Substitutions on Ligand Binding and Reactivity
Mechanistic Basis of Molecular Interactions
Understanding the precise way this compound interacts with biological macromolecules is key to explaining its effects. This involves elucidating binding mechanisms at the atomic level and observing how these interactions modulate larger biochemical systems.
While crystal structures of this compound itself bound to an enzyme are not available, studies of analogous structures provide a clear mechanistic framework. The binding of a ligand to a protein can involve a combination of forces and recognition models, including induced fit and conformational selection. slu.edu
For pyridyl-containing compounds, the pyridine nitrogen can form crucial hydrogen bonds, sometimes mediated by water molecules, with amino acid residues like tyrosine and glutamic acid in an enzyme's active site. mdpi.com The butanamide moiety offers additional interaction points. In studies of histone deacetylase (HDAC) inhibitors, a terminal hydroxamic acid (related to the amide) was shown to disable the enzyme by forming a bidentate chelate with a catalytically essential Zn2+ ion. nih.gov The ketone and primary amide of this compound could similarly coordinate with metal ions or form direct hydrogen bonds with protein backbones or side chains. nih.gov
Initial Recognition: The ligand enters the binding site.
Specific Bonding: Hydrogen bonds are formed by the pyridine nitrogen and the butanamide's amide and ketone groups.
Hydrophobic Interactions: The aliphatic part of the butanamide chain and the face of the pyridine ring engage in van der Waals forces with nonpolar residues. nih.gov
Conformational Adjustment: The protein and/or the ligand may undergo conformational changes to achieve a more stable, lower-energy complex. slu.edu
This compound is a known metabolite of nicotine (B1678760) found in thirdhand smoke. nih.gov Research has identified the conversion of nicotine to 4-oxo-4-(3-pyridyl)butanoic acid (a very close analog) and its subsequent reduction to 4-hydroxy-4-(3-pyridyl)butanoic acid as a substantial metabolic pathway in humans. nih.gov This firmly places this compound and its related acid within the nicotine degradation pathway, which is primarily handled by cytochrome P450 enzymes. nih.govopen.ac.uk
Beyond its role as a metabolite, compounds with this structural motif can modulate other key signaling pathways. For example, derivatives containing a pyridine ring have been developed as selective agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that controls the expression of genes involved in metabolism. nih.gov Other pyridyl-based molecules have been shown to inhibit TGF-βR1 kinase, which in turn blocks the phosphorylation of SMAD proteins, key signal transducers in the TGF-β pathway that regulates cell growth and differentiation. mdpi.com
Enzyme-Ligand Binding Mechanisms (in vitro)
Rational Design Principles for Chemical Probes and Ligands
Rational design uses knowledge of a biological target and structure-activity relationships to create novel molecules with desired properties, such as fluorescent probes or highly potent ligands. rsc.org The this compound scaffold can serve as a starting point for such design efforts.
A typical rational design process involves:
Identifying the Pharmacophore: Determining the essential structural features required for activity. For this scaffold, this would include the 3-pyridyl head and the butanamide chain. researchgate.net
Structural Information: Using a co-crystal structure of a similar ligand bound to the target enzyme to visualize the binding pocket and identify opportunities for improved interactions. nih.gov
Strategic Modification: Introducing new functional groups to enhance potency or confer new properties. For example, based on SAR, one might add a photo-reactive group (like a diazirine) and a "clickable" alkyne handle to the scaffold to create a photoaffinity probe. lstmed.ac.uk This allows for covalent labeling of the target protein for identification purposes. Crucially, these additions are made to positions on the molecule that are known to be tolerant to modification, thereby preserving the compound's original binding affinity. lstmed.ac.uk
This approach, which merges an understanding of SAR with structural biology, enables the transformation of a simple metabolite into a sophisticated chemical tool for interrogating complex biological systems. rsc.orglstmed.ac.uk
Analytical Methodologies for Chemical and Biochemical Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating 4-Oxo-4-(3-pyridyl)-butanamide (B1219332) from complex mixtures, enabling its accurate quantification and purity assessment. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and related compounds. It is frequently used to assess the purity of synthesized batches and to quantify the compound in various samples. google.com The choice of column and mobile phase is critical for achieving optimal separation. For instance, a C18 column with an acetonitrile/water gradient is often effective for achieving high purity levels, typically exceeding 98%. vulcanchem.com
In pharmaceutical quality control, HPLC is indispensable for impurity profiling. sepscience.com By identifying and quantifying impurities, the safety and efficacy of a drug substance can be ensured. google.com For chiral compounds related to this compound, specialized chiral HPLC methods are developed to separate enantiomers, which is crucial as different enantiomers can have distinct pharmacological activities. researchgate.net The validation of these HPLC methods typically includes assessing parameters like specificity, linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results. researchgate.net
Table 1: Typical HPLC Parameters for Analysis of Pyridine (B92270) Derivatives
| Parameter | Value/Condition | Source |
| Column | YMC-C8, 250 mm×4.6 mm×4 µm | google.com |
| Mobile Phase | Acetonitrile/Water Gradient | vulcanchem.com |
| Detector | UV Absorption Photometer | google.com |
| Wavelength | 210 nm | google.com |
| Column Temperature | 25°C | google.com |
| Purity Achieved | >98% | vulcanchem.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is another powerful technique for the analysis of this compound, particularly after conversion to more volatile derivatives. sigmaaldrich.com Due to the polar nature of the amide and keto groups, derivatization is often necessary to improve its chromatographic behavior and thermal stability. sigmaaldrich.com Common derivatization techniques include silylation, which replaces active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com
These derivatization methods increase the volatility of the compound, making it suitable for GC analysis. researchgate.net The resulting derivatives often produce characteristic fragmentation patterns in mass spectrometry, aiding in their identification. sigmaaldrich.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, provide a comprehensive approach for the analysis of this compound in complex biological and chemical matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound and its metabolites in complex biological fluids like urine and plasma. nih.govchromatographyonline.com This technique combines the separation capabilities of HPLC with the mass-resolving power of tandem mass spectrometry. veedalifesciences.com LC-MS/MS is particularly valuable for bioanalysis due to its ability to detect and quantify low levels of analytes in the presence of interfering substances from the biological matrix. chromatographyonline.comveedalifesciences.com
For instance, a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method has been developed to analyze human urine for 4-oxo-4-(3-pyridyl)butanoic acid, a related metabolite. nih.gov This method demonstrates the high sensitivity and specificity of LC-MS/MS for quantifying trace amounts of analytes in complex samples. nih.gov The development of such methods often involves optimizing sample preparation, chromatographic separation, and mass spectrometric conditions to achieve the desired performance characteristics, including linearity, accuracy, and precision. unipd.it
Table 2: LC-MS/MS Parameters for Quantification of Related Metabolites in Human Urine
| Parameter | Value/Condition | Source |
| Technique | LC-APCI-MS/MS | nih.gov |
| Sample Matrix | Human Urine | nih.gov |
| Sample Preparation | Solid Phase Extraction | nih.gov |
| Ionization Mode | Positive | chromatographyonline.com |
| Detection | Selected Reaction Monitoring (SRM) | chromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the untargeted and targeted analysis of volatile and semi-volatile metabolites, including derivatives of this compound. metabolomicscentre.ca In metabolomics studies, GC-MS can be used to obtain a comprehensive profile of small molecules in a biological sample, which can provide insights into metabolic pathways. researchgate.net
For non-volatile compounds like this compound, derivatization is required prior to GC-MS analysis. sigmaaldrich.com The resulting derivatives exhibit improved volatility and chromatographic properties. The mass spectra obtained from GC-MS provide valuable structural information, and predicted GC-MS spectra can serve as a guide for identifying unknown compounds. For example, the predicted GC-MS spectrum of non-derivatized this compound shows characteristic fragmentation patterns that can aid in its identification.
Immunochemical and Enzymatic Assays for Specific Detection
While chromatographic techniques are powerful, immunochemical and enzymatic assays can offer high specificity and sensitivity for the detection of this compound and related compounds, often with simpler sample preparation. mdpi.com
Enzymatic assays can be developed to measure the activity of enzymes involved in the metabolism of this compound. For example, the enzyme 3-succinoylsemialdehyde-pyridine dehydrogenase is involved in the formation of the related compound 4-oxo-4-(pyridin-3-yl)butanoic acid in bacterial degradation pathways.
Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA), rely on the specific binding of antibodies to the target analyte. veedalifesciences.com While specific immunoassays for this compound are not widely reported, the principle could be applied to develop highly selective detection methods. These assays can be particularly useful for high-throughput screening applications. vcu.edu However, a significant drawback of ligand-binding assays can be their susceptibility to cross-reactivity and interference from the sample matrix. veedalifesciences.com
Future Directions and Emerging Research Avenues for 4 Oxo 4 3 Pyridyl Butanamide
The scientific investigation into 4-Oxo-4-(3-pyridyl)-butanamide (B1219332), a known metabolite of nicotine (B1678760), is paving the way for new research horizons. nih.gov While its fundamental properties are established, its potential in various scientific domains is an area of active exploration. Future research is poised to delve into more sophisticated synthetic methods, deeper biological understanding, and novel applications, leveraging cutting-edge technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4-Oxo-4-(3-pyridyl)-butanamide and its derivatives?
- Methodological Answer : The compound can be synthesized via acetylation or condensation reactions, similar to the preparation of thienyl-4-oxo-butanamides. For example, acetylation of precursor amines using anhydrides or acyl chlorides in anhydrous solvents (e.g., dichloromethane) under reflux conditions is a common approach. Post-synthesis purification involves column chromatography, followed by spectroscopic validation (e.g., H NMR, IR) to confirm structural integrity and purity .
Q. How should researchers characterize this compound to confirm its identity and purity?
- Methodological Answer : Key techniques include:
- Spectroscopy : H NMR to verify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, carbonyl signals at δ 170–180 ppm) and IR for carbonyl (C=O) stretching frequencies (~1650–1750 cm).
- Chromatography : HPLC or GC-MS for purity assessment.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO requires a molecular ion at m/z 190.0742) .
Q. What are the primary biological roles or pathways associated with this compound?
- Methodological Answer : The compound is linked to tobacco-specific nitrosamine (NNK) metabolism. Researchers can track its formation using isotope-labeled NNK in in vitro microsomal assays (e.g., lung or liver microsomes from A/J mice) and quantify metabolites via LC-MS/MS. Its derivatives, such as 4-oxo-4-(3-pyridyl)butyric acid, are urinary biomarkers of nicotine metabolism and can be analyzed using derivatization (e.g., silylation) coupled with GC-MS .
Advanced Research Questions
Q. How do this compound-derived DNA adducts (e.g., O-[4-oxo-4-(3-pyridyl)butyl]guanine) contribute to mutagenesis, and what experimental systems are used to study their repair?
- Methodological Answer :
- Adduct Formation : NNK metabolizes to reactive intermediates (e.g., 4-oxo-4-(3-pyridyl)-1-butanediazohydroxide) that alkylate guanine at O positions. This can be modeled in E. coli SOS response assays or human cell lines (e.g., HEK293) transfected with CYP450 isoforms for bioactivation .
- Repair Mechanisms : O-alkylguanine-DNA alkyltransferase (MGMT) repairs these adducts. In vitro repair kinetics are measured using P-postlabeling or competitive ELISA with adduct-specific antibodies. Variant MGMT enzymes (e.g., Lys178Arg) show differential repair efficiency, assessed via site-directed mutagenesis and kinetic assays .
Q. What strategies resolve contradictions in reported mutagenic potentials of this compound adducts across experimental models?
- Methodological Answer : Discrepancies arise from differences in adduct stability, repair enzyme activity, and model systems. To reconcile these:
- Cross-Model Validation : Compare adduct persistence in E. coli (SOS chromotest), mammalian cells (HPRT mutation assay), and in silico molecular dynamics simulations.
- Adduct Quantification : Use LC-MS/MS to standardize adduct levels across studies.
- MGMT Inhibition : Co-treatment with MGMT inhibitors (e.g., O-benzylguanine) clarifies repair-dependent vs. repair-independent mutagenesis .
Q. How can researchers design experiments to evaluate the role of this compound in epigenetic regulation or ribosomal interactions?
- Methodological Answer :
- Epigenetics : Perform ChIP-seq or MeDIP-seq in cells exposed to the compound to identify DNA methylation changes near oncogenes (e.g., KRAS).
- Ribosomal Interactions : Use pull-down assays with biotinylated this compound to identify binding partners (e.g., 40S ribosomal protein S14) followed by cryo-EM for structural analysis .
Q. What advanced analytical techniques are critical for detecting trace-level this compound metabolites in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
